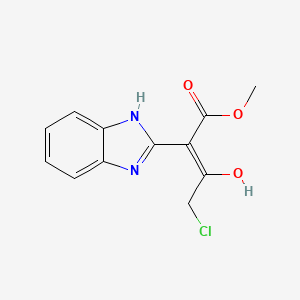
n-(5,6,7,8-Tetrafluoro-9h-fluoren-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6,7,8-Tetrafluoro-9H-fluoren-2-yl)acetamide: is a fluorinated organic compound with the molecular formula C₁₅H₉F₄NO This compound is characterized by the presence of a fluorenyl group substituted with four fluorine atoms and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Fluorination of Fluorene: The starting material, fluorene, undergoes selective fluorination to introduce fluorine atoms at the 5, 6, 7, and 8 positions. This can be achieved using fluorinating agents such as elemental fluorine (F₂) or other fluorinating reagents under controlled conditions.
Acetylation: The fluorinated fluorene is then subjected to acetylation to introduce the acetamide group. This step involves the reaction of the fluorinated fluorene with acetic anhydride (CH₃CO)₂O in the presence of a catalyst such as pyridine or a Lewis acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to achieve the desired degree of fluorination.
Continuous Acetylation: Employing continuous flow reactors for the acetylation step to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer fluorine atoms or altered functional groups.
Substitution: Substituted products with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated characteristics.
Wirkmechanismus
The mechanism of action of N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with biological molecules. The acetamide group may also play a role in its interaction with enzymes and receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(9H-Fluoren-2-yl)acetamide: Similar structure but lacks the fluorine atoms.
N-(5,6,7,8-Tetrachloro-9H-fluoren-2-yl)acetamide: Similar structure with chlorine atoms instead of fluorine.
N-(5,6,7,8-Tetrafluoro-9H-fluoren-2-yl)benzamide: Similar structure with a benzamide group instead of an acetamide group.
Uniqueness
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide is unique due to the presence of four fluorine atoms, which impart distinct chemical properties such as increased stability, lipophilicity, and potential biological activity. The fluorine atoms also enhance the compound’s ability to participate in specific chemical reactions, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
17698-88-3 |
|---|---|
Molekularformel |
C15H9F4NO |
Molekulargewicht |
295.23 g/mol |
IUPAC-Name |
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9F4NO/c1-6(21)20-8-2-3-9-7(4-8)5-10-11(9)13(17)15(19)14(18)12(10)16/h2-4H,5H2,1H3,(H,20,21) |
InChI-Schlüssel |
OLCDYKLNQQDYCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=C(C(=C3F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)
![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
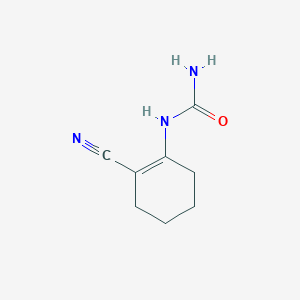


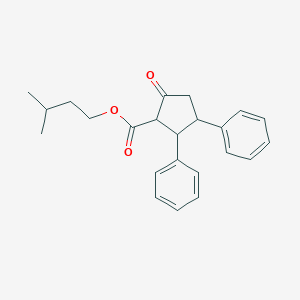
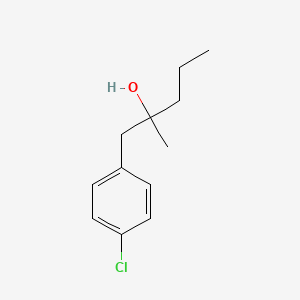

![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)
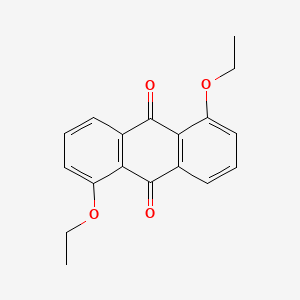
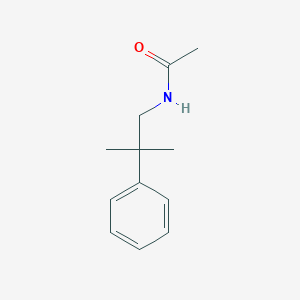
![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14008011.png)
